Cas no 2386498-20-8 (3,4-Difluoro-5-formylbenzoic acid)

3,4-Difluoro-5-formylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 3,4-Difluoro-5-formylbenzoic acid
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- インチ: 1S/C8H4F2O3/c9-6-2-4(8(12)13)1-5(3-11)7(6)10/h1-3H,(H,12,13)
- InChIKey: YWKLGWJHGMVZMG-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC(C(=O)O)=CC=1C=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 219
- トポロジー分子極性表面積: 54.4
- 疎水性パラメータ計算基準値(XlogP): 1.1
3,4-Difluoro-5-formylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR021QFL-500mg |
3,4-Difluoro-5-formylbenzoic acid |
2386498-20-8 | 95% | 500mg |
$631.00 | 2025-02-12 | |
Aaron | AR021QFL-250mg |
3,4-Difluoro-5-formylbenzoic acid |
2386498-20-8 | 95% | 250mg |
$555.00 | 2025-02-12 |
3,4-Difluoro-5-formylbenzoic acid 関連文献
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
3,4-Difluoro-5-formylbenzoic acidに関する追加情報
3,4-Difluoro-5-formylbenzoic Acid (CAS 2386498-20-8): Properties, Applications, and Market Insights
3,4-Difluoro-5-formylbenzoic acid (CAS 2386498-20-8) is a fluorinated aromatic compound with significant potential in pharmaceutical and material science applications. This difluorinated benzoic acid derivative features a formyl group at the 5-position, making it a versatile building block for organic synthesis. Researchers are increasingly interested in this compound due to its unique electronic properties imparted by the fluorine substituents, which influence both reactivity and molecular interactions.
The molecular structure of 3,4-difluoro-5-formylbenzoic acid combines the characteristics of a carboxylic acid and an aromatic aldehyde, offering two distinct reactive sites for chemical modifications. This dual functionality makes it particularly valuable in the development of drug intermediates and specialty chemicals. Current trends in medicinal chemistry show growing demand for fluorinated building blocks like this compound, as fluorine incorporation often enhances drug bioavailability and metabolic stability.
In pharmaceutical research, 3,4-difluoro-5-formylbenzoic acid CAS 2386498-20-8 serves as a precursor for various biologically active molecules. The presence of fluorine atoms can significantly alter a compound's lipophilicity and binding affinity, making this material particularly interesting for CNS drug development and enzyme inhibitor design. Recent studies highlight its potential in creating novel kinase inhibitors, a hot topic in cancer research and targeted therapies.
The material science applications of 3,4-difluoro-5-formylbenzoic acid are equally promising. Its structural features make it suitable for designing advanced polymers and liquid crystal materials. The fluorine atoms contribute to thermal stability and electronic properties, while the formyl group enables polymerization or cross-linking reactions. These characteristics align with current industry demands for high-performance materials in electronics and optoelectronics.
Synthetic accessibility is another advantage of 3,4-difluoro-5-formylbenzoic acid 2386498-20-8. The compound can be prepared through controlled fluorination and oxidation sequences from commercially available precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, both of which are achievable with this compound's synthesis. These factors contribute to its growing popularity in both academic and industrial laboratories.
From a commercial perspective, the market for fluorinated benzoic acid derivatives like 3,4-difluoro-5-formylbenzoic acid is expanding steadily. Pharmaceutical companies and material science researchers are driving demand, particularly in North America and Asia-Pacific regions. The compound's patent landscape shows increasing activity, suggesting its importance in developing proprietary technologies and therapeutics.
Quality control of 3,4-difluoro-5-formylbenzoic acid CAS 2386498-20-8 typically involves HPLC analysis, NMR spectroscopy, and mass spectrometry to ensure high purity. These analytical methods verify the compound's identity and quantify impurities, which is crucial for research applications. Current good manufacturing practices (cGMP) standards are increasingly applied to such fine chemicals, reflecting their importance in drug development pipelines.
Storage and handling recommendations for 3,4-difluoro-5-formylbenzoic acid include protection from moisture and light, typically in sealed containers under inert atmosphere. While not classified as hazardous under standard conditions, proper laboratory practices should be followed when working with this organic intermediate. These precautions maintain the compound's stability and reactivity for subsequent transformations.
The future outlook for 3,4-difluoro-5-formylbenzoic acid 2386498-20-8 appears promising, with potential applications emerging in bioconjugation chemistry and proteolysis targeting chimeras (PROTACs). These cutting-edge therapeutic modalities represent some of the most searched topics in contemporary medicinal chemistry, indicating sustained interest in versatile building blocks like this fluorinated benzoic acid derivative.
Researchers frequently search for information about fluorinated aromatic compounds, benzoic acid derivatives, and pharmaceutical intermediates, making 3,4-difluoro-5-formylbenzoic acid a relevant subject in chemical databases and scientific literature. Its balanced properties between reactivity and stability continue to attract attention from synthetic chemists developing new molecular entities across multiple disciplines.
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